molecular formula C10H17NO2 B13210552 Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate

Cat. No.: B13210552
M. Wt: 183.25 g/mol
InChI Key: OFARDRBSTJBULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its bicyclo[2.2.1]heptane core, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate typically involves the reaction of bicyclo[2.2.1]heptan-2-one with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, ensuring consistency and quality of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It finds use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate is unique due to its specific combination of the bicyclo[2.2.1]heptane core and the amino and ester functional groups.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9(11)8-5-6-2-3-7(8)4-6/h6-9H,2-5,11H2,1H3

InChI Key

OFARDRBSTJBULS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CC2CCC1C2)N

Origin of Product

United States

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